molecular formula C11H11N3OS2 B11275353 4-Amino-5-carbamyl-3-benzylthiazole-2(3H)-thione CAS No. 64686-82-4

4-Amino-5-carbamyl-3-benzylthiazole-2(3H)-thione

Cat. No.: B11275353
CAS No.: 64686-82-4
M. Wt: 265.4 g/mol
InChI Key: KYVMDQPAZYWJQB-UHFFFAOYSA-N
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Description

4-AMINO-3-BENZYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

The synthesis of 4-AMINO-3-BENZYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE typically involves the reaction of 2-amino-5-benzyl-1,3-thiazoles with acid chlorides in the presence of triethylamine in a dioxane medium . This method allows for the formation of N-acylated derivatives, which can be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-AMINO-3-BENZYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-AMINO-3-BENZYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-AMINO-3-BENZYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The compound’s ability to bind to DNA and interact with topoisomerase II results in DNA double-strand breaks, cell cycle arrest, and ultimately cell death .

Comparison with Similar Compounds

Similar compounds to 4-AMINO-3-BENZYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE include other thiazole derivatives such as:

The uniqueness of 4-AMINO-3-BENZYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

64686-82-4

Molecular Formula

C11H11N3OS2

Molecular Weight

265.4 g/mol

IUPAC Name

4-amino-3-benzyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C11H11N3OS2/c12-9-8(10(13)15)17-11(16)14(9)6-7-4-2-1-3-5-7/h1-5H,6,12H2,(H2,13,15)

InChI Key

KYVMDQPAZYWJQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(SC2=S)C(=O)N)N

Origin of Product

United States

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